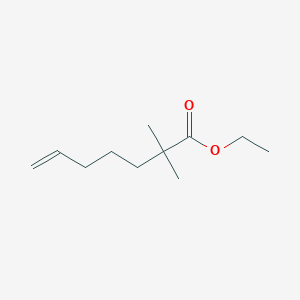![molecular formula C12H18N2O B3103430 [4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439896-86-2](/img/structure/B3103430.png)
[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine
Descripción general
Descripción
“[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C12H18N2O . It is also known as 2H-Pyran-4-methanamine, tetrahydro-4-(3-methyl-2-pyridinyl)- .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 206.28 . It is a solid or semi-solid or lump or liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Catalyst in Hydroxylation of Alkanes
The compound [4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine and its variants have been studied as catalysts in the hydroxylation of alkanes. This is demonstrated in diiron(III) complexes with tridentate 3N ligands, showcasing their effectiveness in selective hydroxylation, a crucial chemical process (Sankaralingam & Palaniandavar, 2014).
In Palladium-Catalyzed Imine Hydrolysis
Another application involves its role in palladium-catalyzed imine hydrolysis. A study where 4-methylpyridin-2-amine reacted with 3-bromothiophene-2-carbaldehyde illustrates its potential in facilitating such chemical reactions (Ahmad et al., 2019).
As a Precursor in Synthesis
This compound has also been used as a precursor in the synthesis of various other chemical structures. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized for specific applications, highlighting its role in the formation of complex molecular structures (Shimoga, Shin, & Kim, 2018).
Biological Evaluation
Its derivatives have also been evaluated for biological activities. For instance, studies on novel azetidine derivatives of this compound have shown potential antibacterial and antifungal properties, pointing to its relevance in medicinal chemistry (Rao, Prasad, & Rao, 2013).
In Cellular Imaging and Photocytotoxicity
Another interesting application is in cellular imaging and photocytotoxicity, particularly in the context of iron(III) complexes. This area explores its potential use in medical diagnostics and therapeutic interventions (Basu et al., 2014).
Safety and Hazards
The safety information available indicates that “[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine” is potentially dangerous. It has been assigned the GHS06 pictogram, which denotes acute toxicity . The hazard statement H301 has been assigned, indicating that the compound is toxic if swallowed . Precautionary statements include P301+P310, which advise that if the compound is swallowed, one should immediately call a poison center or doctor .
Propiedades
IUPAC Name |
[4-(3-methylpyridin-2-yl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-3-2-6-14-11(10)12(9-13)4-7-15-8-5-12/h2-3,6H,4-5,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJGYZNZAPUHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2(CCOCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3103371.png)



![2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (Z)-](/img/structure/B3103411.png)
![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)


![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/structure/B3103428.png)
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B3103444.png)
